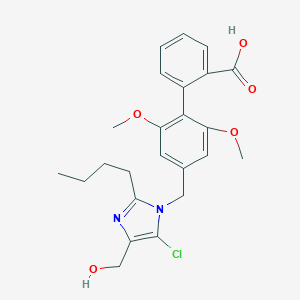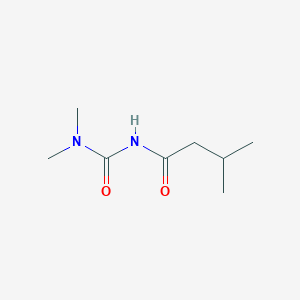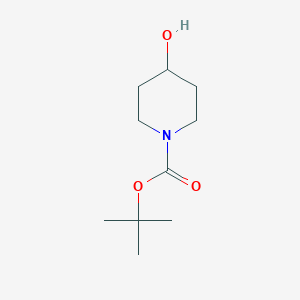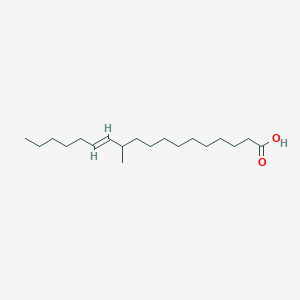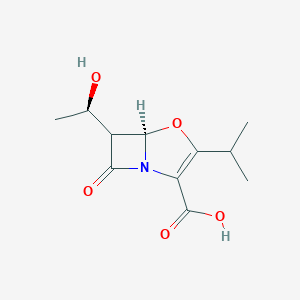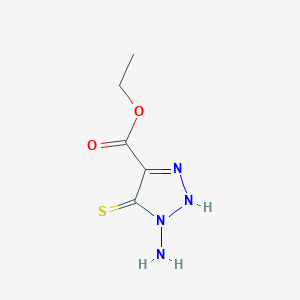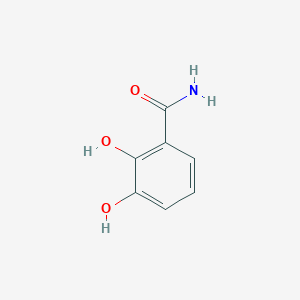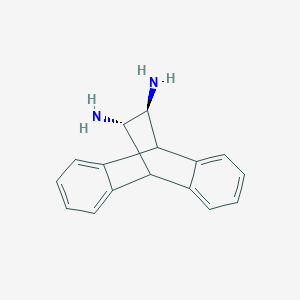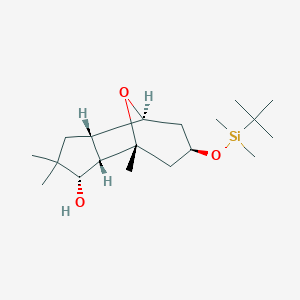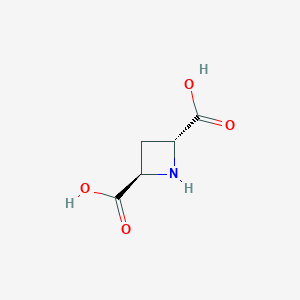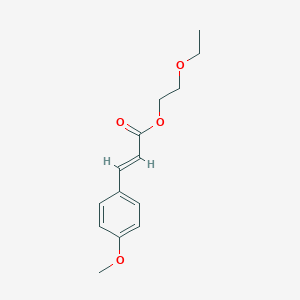
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed for human use. However, it has gained popularity in recent years as a recreational drug due to its potent analgesic effects. The purpose of
Wirkmechanismus
U-47700 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its potent analgesic effects.
Biochemische Und Physiologische Effekte
U-47700 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure and death. U-47700 has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of accepted medical use.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. It can be used to study the mechanisms of opioid action and potential treatments for chronic pain conditions. However, U-47700 also has several limitations, including its potential for abuse and dependence, and the risk of serious side effects such as respiratory failure.
Zukünftige Richtungen
There are several future directions for research on U-47700, including the development of safer and more effective opioid analgesics, the study of the mechanisms of opioid action, and the identification of potential treatments for chronic pain conditions. Additionally, research is needed to better understand the risks associated with U-47700 use and to develop strategies for preventing its abuse and dependence.
Conclusion:
In conclusion, U-47700 is a synthetic opioid analgesic drug that has gained popularity as a recreational drug due to its potent analgesic effects. It has been studied for its potential as a replacement for traditional opioids and as a treatment for chronic pain conditions. However, it also has a high potential for abuse and dependence, and it can cause serious side effects such as respiratory failure. Further research is needed to develop safer and more effective opioid analgesics and to better understand the risks associated with U-47700 use.
Synthesemethoden
U-47700 is synthesized by reacting cyclohexanone with 3,4-dichlorophenylacetic acid to form the intermediate 3,4-dichlorophenyl-2-cyclohexenone. This intermediate is then reacted with methylamine and pyrrolidine to form the final product, U-47700. The synthesis of U-47700 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used in scientific research to study its analgesic effects and potential as a treatment for pain. It has also been studied for its potential as a replacement for traditional opioids, which can be addictive and have serious side effects. U-47700 has been shown to have potent analgesic effects in animal models, and it has been suggested that it may be useful in treating chronic pain conditions.
Eigenschaften
CAS-Nummer |
130693-92-4 |
|---|---|
Produktname |
cis-N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
Molekularformel |
C19H30Br2Cl2N2 |
Molekulargewicht |
517.2 g/mol |
IUPAC-Name |
(1S,2R)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine;dihydrobromide |
InChI |
InChI=1S/C19H28Cl2N2.2BrH/c1-22(13-10-15-8-9-16(20)17(21)14-15)18-6-2-3-7-19(18)23-11-4-5-12-23;;/h8-9,14,18-19H,2-7,10-13H2,1H3;2*1H/t18-,19+;;/m0../s1 |
InChI-Schlüssel |
ZQWCTTZWGNVXNW-DPSPSOFVSA-N |
Isomerische SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)[C@H]2CCCC[C@H]2N3CCCC3.Br.Br |
SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C2CCCCC2N3CCCC3.Br.Br |
Synonyme |
BD 737 BD 738 BD-737 BD-738 BD737 BD738 cis-N-(2-(3,4-dichlorophenyl)ethyl)-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



